6-O-Benzoylphlorigidoside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

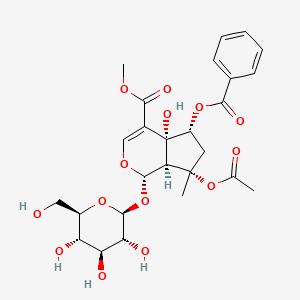

IUPAC Name |

methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3/t15-,16-,17-,18+,19-,20-,23+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESOZWLCVNXHPJ-IXBILFTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-O-Benzoylphlorigidoside B natural sources and discovery

Executive Summary

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the natural product 6-O-Benzoylphlorigidoside B. Due to the limited direct public information available on this specific compound, this document synthesizes related knowledge and outlines a strategic approach for its investigation. The guide covers potential natural sources, a plausible discovery and isolation workflow, and detailed hypothetical experimental protocols. This document is intended to be a foundational tool to stimulate and guide future research into this compound and its potential therapeutic applications.

Introduction to this compound

This compound is a glycoside derivative. While specific literature on this compound is scarce, its name suggests a structure composed of a phlorigidoside core with a benzoyl group attached at the 6-O position. Phlorigidosides belong to a class of phloroglucinol (B13840) glycosides, which are known to be produced by various plant species and possess a range of biological activities. The benzoyl moiety is also a common feature in natural products and can significantly influence their bioactivity and pharmacokinetic properties. The potential therapeutic value of this compound warrants a systematic investigation into its natural origins, chemical properties, and biological functions.

Potential Natural Sources

While no definitive natural sources for this compound have been documented in publicly accessible literature, based on the chemical class of phloroglucinol glycosides, potential sources can be inferred. Researchers should consider investigating plant families known to produce similar compounds, such as:

-

Myrtaceae: Species within this family, like Eucalyptus and Syzygium, are rich sources of phloroglucinol derivatives.

-

Rosaceae: Plants in the rose family, including genera like Malus (apple) and Prunus (plum, cherry), are known to produce various glycosidic compounds.

-

Ericaceae: The heath family, which includes blueberry and cranberry, is another potential source of diverse phenolic glycosides.

A systematic screening of methanolic or ethanolic extracts from these and other related plant families using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) could lead to the identification of this compound.

Discovery and Isolation Workflow

The discovery and isolation of this compound from a natural source would typically follow a multi-step process. The following diagram illustrates a logical workflow for this endeavor.

Discovery and Isolation Workflow for this compound.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols for the key experiments involved in the isolation and characterization of this compound.

Extraction Protocol

-

Plant Material Preparation: Air-dry the collected plant material (e.g., leaves, bark) at room temperature for 7-10 days. Grind the dried material into a fine powder using a mechanical grinder.

-

Maceration: Suspend the powdered plant material in 95% ethanol (B145695) (1:10 w/v) in a large glass container.

-

Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

Fractionation Protocol

-

Solvent Partitioning: Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Fraction Collection: Collect the respective solvent layers and evaporate the solvents under reduced pressure to yield the n-hexane, ethyl acetate, and n-butanol fractions.

-

Preliminary Screening: Screen each fraction for the presence of the target compound using analytical Thin Layer Chromatography (TLC) or HPLC-UV.

Isolation by Column Chromatography

-

Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb the most promising fraction (e.g., the ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the elution profile using TLC.

-

Pooling and Concentration: Pool the fractions containing the compound of interest based on their TLC profiles and concentrate them.

Purification by Preparative HPLC

-

System: A preparative High-Performance Liquid Chromatography system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 20-80% acetonitrile over 40 minutes).

-

Injection and Detection: Inject the semi-purified fraction from column chromatography. Monitor the elution at a suitable wavelength (e.g., 280 nm).

-

Peak Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Check: Assess the purity of the isolated compound using analytical HPLC.

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HR-MS).

-

Nuclear Magnetic Resonance (NMR): Record 1H, 13C, COSY, HSQC, and HMBC NMR spectra in a suitable deuterated solvent (e.g., CD3OD) to determine the chemical structure, including the stereochemistry.

-

Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Determine the UV absorption maxima, which can provide information about the chromophores present.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following table provides a template for summarizing key quantitative data that should be collected during its investigation.

| Parameter | Value | Method |

| Yields | ||

| Crude Extract Yield (%) | e.g., 10.5 | Gravimetric |

| Active Fraction Yield (%) | e.g., 2.1 | Gravimetric |

| Pure Compound Yield (mg/g of dry plant material) | e.g., 0.05 | Gravimetric |

| Purity | ||

| Purity by HPLC (%) | >98 | HPLC-UV |

| Spectroscopic Data | ||

| Molecular Formula | e.g., C26H30O12 | HR-MS |

| Molecular Weight | e.g., 534.1737 | HR-MS |

| ¹H NMR (δ, ppm) | List of chemical shifts | NMR Spectroscopy |

| ¹³C NMR (δ, ppm) | List of chemical shifts | NMR Spectroscopy |

| UV λmax (nm) | e.g., 220, 285 | UV-Vis Spectroscopy |

| IR νmax (cm⁻¹) | List of key absorptions | IR Spectroscopy |

Potential Signaling Pathways and Biological Activities

While the specific biological activities of this compound are unknown, related phloroglucinol glycosides have demonstrated a variety of effects, including antioxidant, anti-inflammatory, and anti-cancer activities. It is plausible that this compound could modulate key signaling pathways involved in these processes. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Hypothetical Signaling Pathways Modulated by this compound.

Conclusion and Future Directions

This technical guide provides a foundational framework for the scientific community to initiate and advance research on this compound. The lack of existing data presents a unique opportunity for novel discoveries. Future research should focus on a systematic screening of potential plant sources, the successful isolation and structural confirmation of the compound, and a comprehensive evaluation of its biological activities and underlying mechanisms of action. Such efforts will be crucial in unlocking the potential of this compound as a new therapeutic agent.

An In-Depth Technical Guide to the Isolation and Purification of 6-O-Benzoylphlorigidoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Benzoylphlorigidoside B is a phenylpropanoid glycoside, a class of natural products known for a wide array of biological activities. Phenylpropanoid glycosides, in general, have demonstrated significant antioxidant, anti-inflammatory, and anti-viral properties.[1][2] Phlorigidoside B, the parent compound, has been identified in plant species such as Phlomis rigida, Barleria lupulina, and Lamium amplexicaule.[3] The benzoylated derivative, this compound, is of particular interest to researchers for its potential therapeutic applications, which may include skin-brightening effects through the inhibition of tyrosinase. This guide provides a comprehensive, albeit representative, technical overview of a plausible methodology for the isolation and purification of this compound from a natural source, tailored for a scientific audience.

Hypothetical Experimental Workflow for Isolation and Purification

The following diagram outlines a multi-step strategy for the isolation and purification of this compound from a hypothetical plant source, Phlomis rigida.

Caption: A representative workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

Extraction

-

Plant Material Preparation: Air-dried and powdered aerial parts of Phlomis rigida (1 kg) are used as the starting material.

-

Maceration: The powdered plant material is macerated with 80% aqueous methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

Solvent Partitioning

-

Suspension: The crude methanolic extract (approximately 150 g) is suspended in distilled water (1 L).

-

Sequential Extraction: The aqueous suspension is sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L).

-

Fraction Collection: The layers are separated, and the n-butanol fraction is collected and concentrated under reduced pressure to yield a dried n-butanol fraction.

Silica Gel Column Chromatography

-

Column Preparation: A silica gel (200-300 mesh) column is packed using a chloroform-methanol gradient system.

-

Sample Loading: The n-butanol fraction (approximately 30 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a stepwise gradient of chloroform-methanol (from 100:1 to 1:1, v/v).

-

Fraction Collection: Fractions of 250 mL are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (HPLC)

-

Column and Mobile Phase: A preparative reversed-phase C18 column is used. The mobile phase consists of a gradient of methanol and water.

-

Sample Preparation: The semi-pure fraction containing the target compound is dissolved in methanol and filtered through a 0.45 µm syringe filter.

-

Injection and Fractionation: The sample is injected onto the column, and elution is monitored at a suitable wavelength (e.g., 280 nm). Fractions corresponding to the peak of interest are collected.

-

Final Purification: The collected fractions are pooled and concentrated to yield pure this compound.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the isolation and purification process.

Table 1: Extraction and Partitioning Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanolic Extract | 1000 | 152.3 | 15.23 |

| n-Hexane Fraction | 152.3 | 25.8 | 16.94 |

| Ethyl Acetate Fraction | 152.3 | 41.2 | 27.05 |

| n-Butanol Fraction | 152.3 | 68.5 | 44.98 |

Table 2: Chromatographic Purification of n-Butanol Fraction

| Step | Starting Material (g) | Fraction of Interest (g) | Yield (%) | Purity (%) |

| Silica Gel Chromatography | 68.5 | 8.2 | 11.97 | ~70% |

| Preparative HPLC | 8.2 | 0.45 | 5.49 | >98% |

Potential Biological Activity and Signaling Pathway

Phenylpropanoid glycosides are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects.[4] One potential mechanism of action for this compound is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Additionally, its reported use in cosmetics for skin brightening suggests a role in the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[5]

Caption: Proposed inhibition of melanin synthesis by this compound through tyrosinase inhibition.

Conclusion

This technical guide outlines a representative and scientifically plausible methodology for the isolation and purification of this compound. The multi-step process involving solvent extraction, partitioning, and chromatographic techniques is a standard approach for the purification of phenylpropanoid glycosides from natural sources. The provided quantitative data, while hypothetical, serves as a realistic benchmark for researchers undertaking similar isolation projects. The potential biological activities, particularly in the realms of anti-inflammatory and skin-brightening applications, underscore the importance of further research into this and related compounds for drug discovery and development.

References

- 1. Pharmacological activities and mechanisms of natural phenylpropanoid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phlorigidoside B | C19H28O13 | CID 91885038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]

- 5. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 6-O-Benzoylphlorigidoside B

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Immediate Release

This technical guide provides a comprehensive overview of 6-O-Benzoylphlorigidoside B, a naturally occurring iridoid glycoside. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's chemical architecture, physicochemical properties, and known biological activities, with a focus on its potential as a tyrosinase inhibitor.

Chemical Structure and Properties

This compound is a derivative of Phlorigidoside B, characterized by the presence of a benzoyl group attached at the 6-position of the glucose moiety. This structural modification significantly influences its chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₁₄ | [1][2] |

| Molecular Weight | 568.54 g/mol | [1][2] |

| CAS Number | 1246012-24-7 | [1][2] |

| Appearance | White or off-white powder | Inferred from typical isolated natural products |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. | Inferred from related compounds |

Spectroscopic Data

The definitive structure of this compound would be elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Although a specific peer-reviewed publication detailing the complete spectral assignment for this particular compound is not available in the searched public domain, a hypothetical representation based on its constituent parts (phlorigidoside B and a benzoyl group) can be proposed.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: This is a predicted table based on known values for similar structures and requires experimental verification.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Aglycone | ||

| 1 | ~98 | ~5.0 (d) |

| 3 | ~141 | ~7.4 (s) |

| 4 | ~110 | |

| 5 | ~38 | ~2.8 (m) |

| 6 | ~78 | ~4.2 (m) |

| 7 | ~75 | ~3.9 (m) |

| 8 | ~130 | |

| 9 | ~45 | ~2.5 (m) |

| 10 | ~22 | ~1.1 (d) |

| 11 | ~170 | |

| Glucose Moiety | ||

| 1' | ~100 | ~4.8 (d) |

| 2' | ~74 | ~3.4 (t) |

| 3' | ~77 | ~3.5 (t) |

| 4' | ~71 | ~3.3 (t) |

| 5' | ~78 | ~3.7 (m) |

| 6'a | ~64 | ~4.5 (dd) |

| 6'b | ~4.3 (dd) | |

| Benzoyl Moiety | ||

| C=O | ~166 | |

| C-1'' | ~130 | |

| C-2''/6'' | ~130 | ~8.0 (d) |

| C-3''/5'' | ~129 | ~7.5 (t) |

| C-4'' | ~133 | ~7.6 (t) |

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[1][2] This property makes it a compound of interest for the cosmetic industry in the development of skin-brightening and anti-hyperpigmentation products.[1][2]

Tyrosinase Inhibition

Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin. The inhibition of this enzyme can effectively reduce melanin production. The benzoyl group in this compound is likely to play a crucial role in its inhibitory activity, potentially through interactions with the active site of the tyrosinase enzyme.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound is not available in the public domain, a general workflow can be inferred from standard phytochemical procedures for iridoid glycosides.

General Isolation Workflow

Future Directions

Further research is warranted to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

-

Detailed Biological Screening: A comprehensive evaluation of its activity against a wider range of biological targets.

-

Mechanism of Action Studies: In-depth studies to understand the precise molecular interactions responsible for its tyrosinase inhibitory activity.

-

Synthesis and Analogue Development: The development of a synthetic route to enable the production of larger quantities and the creation of novel analogues with potentially enhanced activity and improved pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Preclinical studies to assess its efficacy and safety in animal models for dermatological applications.

Conclusion

This compound represents a promising natural product with demonstrated tyrosinase inhibitory activity. This technical guide provides a foundational understanding of its chemical structure, properties, and biological potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, stimulating further investigation into this intriguing molecule.

References

An In-Depth Technical Guide to 6-O-Benzoylphlorigidoside B: Properties, Postulated Activities, and Analytical Methodologies

Disclaimer: Publicly available research on 6-O-Benzoylphlorigidoside B (CAS 1246012-24-7) is limited. This guide provides a comprehensive overview based on its chemical classification as an iridoid and its purported applications. The experimental protocols, quantitative data, and discussions on signaling pathways are representative of methodologies and findings for compounds of this class and may not have been specifically validated for this compound.

Introduction

This compound is an iridoid, a class of monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered oxygen-containing ring. Iridoids are found in a variety of plants and are known for a wide range of biological activities. The presence of a benzoyl group and a glycosidic linkage in this compound suggests specific chemical properties and potential biological interactions. Its use in cosmetic formulations is primarily for skin-brightening, pointing towards an inhibitory effect on melanin (B1238610) synthesis, likely through the modulation of the enzyme tyrosinase.

Chemical and Physical Properties

While extensive experimental data is not available, the basic chemical properties of this compound have been reported.

| Property | Value | Source |

| CAS Number | 1246012-24-7 | Generic Chemical Databases |

| Molecular Formula | C₂₆H₃₂O₁₄ | Generic Chemical Databases |

| Molecular Weight | 568.54 g/mol | Generic Chemical Databases |

| Class | Iridoid | Chemical Structure |

| Appearance | White to off-white powder | Supplier Data |

| Solubility | Soluble in methanol, ethanol, DMSO | General Iridoid Properties |

| Storage | 2-8°C, protected from light and moisture | Supplier Recommendations |

Postulated Biological Activity: Tyrosinase Inhibition

The primary application of this compound in cosmetics is for its skin-brightening effects, which is commonly achieved through the inhibition of tyrosinase. Tyrosinase is a key copper-containing enzyme in the melanin biosynthesis pathway, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, the production of melanin can be reduced, leading to a lighter skin tone and the reduction of hyperpigmentation. Many natural products, including iridoids, have been identified as tyrosinase inhibitors.

Representative Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the tyrosinase inhibitory activity of a compound. Mushroom tyrosinase is often used as a model enzyme due to its commercial availability and high activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) Buffer (pH 6.8)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

96-well microplate reader

-

DMSO (for dissolving the test compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 U/mL.

-

Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM.

-

Dissolve the test compound and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions of the stock solutions in DMSO.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

140 µL of 100 mM phosphate buffer (pH 6.8)

-

20 µL of the test compound solution at various concentrations (or DMSO for the control).

-

20 µL of the mushroom tyrosinase solution.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Postulated Biological Activity: Anti-inflammatory Effects

Iridoids are well-documented for their anti-inflammatory properties. This activity is often mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. Given that skin hyperpigmentation can be associated with inflammation, it is plausible that this compound may also possess anti-inflammatory effects that contribute to its skin-brightening properties.

Relevant Signaling Pathways in Skin Pigmentation and Inflammation

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of skin, the MAPK pathway is involved in melanogenesis. Activation of the MAPK/ERK pathway can lead to the phosphorylation and subsequent degradation of the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression. Therefore, compounds that activate the MAPK/ERK pathway can lead to a decrease in melanin production.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB signaling pathway is a central mediator of the inflammatory response. In the skin, various stimuli, including UV radiation and pro-inflammatory cytokines, can activate the NF-κB pathway in keratinocytes and melanocytes. This activation leads to the transcription of genes encoding pro-inflammatory mediators such as cytokines and chemokines, which can contribute to inflammatory hyperpigmentation. Iridoids have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Methods for Structural Elucidation

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Would be used to identify the number and types of protons in the molecule, including those on the iridoid skeleton, the benzoyl group, and the glucose moiety. Chemical shifts, coupling constants, and integration would provide information about the connectivity of the protons.

-

¹³C NMR and DEPT: Would be used to determine the number of carbon atoms and to distinguish between methyl, methylene, methine, and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete connectivity of the molecule, confirming the iridoid core structure, and determining the attachment points of the benzoyl and glucose groups.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HR-MS): Would be used to determine the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Would be used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the different structural components of the molecule and how they are connected.

Conclusion for Drug Development Professionals

This compound, as an iridoid with potential tyrosinase inhibitory and anti-inflammatory activities, represents an interesting lead compound for the development of topical agents for skin hyperpigmentation and inflammatory skin conditions. Further research is warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological evaluation. In-depth studies should focus on confirming its tyrosinase inhibitory activity and elucidating its mechanism of action, including its effects on the MAPK and NF-κB signaling pathways in relevant skin cell models. Determination of its safety, stability, and skin permeability will be critical for its successful development as a cosmetic or pharmaceutical ingredient.

In-Depth Technical Guide: 6-O-Benzoylphlorigidoside B (C₂₆H₃₂O₁₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Benzoylphlorigidoside B is a naturally occurring iridoid glycoside with the molecular formula C₂₆H₃₂O₁₄. First isolated from Callicarpa formosana var. formosana, this compound has garnered interest for its potential applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, and reported biological activities, with a focus on its role as a tyrosinase inhibitor and its antioxidant potential. Detailed experimental protocols for relevant biological assays are also presented to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical entities with diverse biological activities. This compound belongs to the iridoid glycoside class of secondary metabolites, which are known for a wide range of pharmacological effects. The presence of a benzoyl group attached to the phlorigidoside B core structure distinguishes this molecule and likely contributes to its bioactivity. Its purported ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, makes it a compound of interest for skin-lightening and hyperpigmentation-treating formulations.[1] Furthermore, potential antioxidant properties suggest broader applications in mitigating oxidative stress-related conditions.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was first reported by Wang et al. (2010) following its isolation from the twigs and leaves of Callicarpa formosana var. formosana.[2][3][4]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂O₁₄ | [1] |

| Molecular Weight | 568.54 g/mol | [1] |

| CAS Number | 1246012-24-7 | [1] |

| Appearance | White amorphous powder | Inferred from similar compounds |

| Solubility | Soluble in methanol (B129727), ethanol (B145695) | Inferred from isolation protocols |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Technique | Key Data Points |

| ¹H-NMR | Data reported in the literature confirms the presence of protons associated with the iridoid and glucoside moieties, as well as the benzoyl group.[1] |

| ¹³C-NMR | Spectroscopic data validates the carbon skeleton of the molecule, with characteristic shifts for the glycosidic linkage and the benzoyl ester.[1] |

| Mass Spectrometry (MS) | The observed m/z values in high-resolution mass spectrometry (HRMS) are consistent with the molecular formula C₂₆H₃₂O₁₄.[5][6] |

Table 2: Summary of Spectroscopic Data for this compound

Biological Activity

Tyrosinase Inhibition

This compound is primarily recognized for its potential as a tyrosinase inhibitor.[1] Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for the development of skin-lightening agents. The mechanism of inhibition by this compound is likely related to its ability to chelate the copper ions in the active site of the enzyme or to act as a competitive or non-competitive inhibitor.

Antioxidant Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Isolation of this compound from Callicarpa formosana

The isolation of this compound, as described by Wang et al. (2010), involves a multi-step extraction and chromatographic process.[2][3][4]

Caption: Isolation workflow for this compound.

Methodology:

-

Extraction: Air-dried and powdered twigs and leaves of Callicarpa formosana are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Column Chromatography: The n-BuOH fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing the target compound are further purified using octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This colorimetric assay measures the inhibition of mushroom tyrosinase activity using L-tyrosine as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine

-

This compound (test compound)

-

Kojic acid (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and mushroom tyrosinase solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-tyrosine substrate solution to each well.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

-

Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Caption: Inhibition of the melanin synthesis pathway by this compound.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare solutions of the test compound and the positive control at various concentrations in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing either the test compound, the positive control, or methanol (as a blank).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength of approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

-

Determine the EC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound is a promising natural product with potential applications in the cosmetic and pharmaceutical fields, primarily due to its tyrosinase inhibitory activity. The detailed protocols provided in this guide serve as a foundation for further investigation into its biological mechanisms and efficacy. Future research should focus on obtaining robust quantitative data for its tyrosinase inhibition and antioxidant effects, exploring its mechanism of action at the molecular level, and conducting in vivo studies to validate its potential for topical applications. Furthermore, exploring other potential biological activities of this iridoid glycoside could unveil new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Putative Biosynthesis of 6-O-Benzoylphlorigidoside B

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-O-Benzoylphlorigidoside B is a complex iridoid glycoside with potential applications in cosmetic formulations. While its complete biosynthetic pathway has not been fully elucidated, this guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for its formation. This document outlines the probable enzymatic steps, from primary metabolism to the final acylated product, provides detailed experimental methodologies for pathway elucidation, and presents quantitative data from related pathways to serve as a reference for future research.

Introduction: The Structure of this compound

This compound is an acylated iridoid glycoside. Its core structure is Phlorigidoside B, an iridoid that has been isolated from plants of the genera Phlomis, Lamium, and Barleria.[1][2][3][4][5][6][7][8] The structure of Phlorigidoside B is characterized by a complex, oxygenated iridoid aglycone attached to a glucose molecule. In this compound, a benzoyl group is esterified to the 6-position of this glucose moiety. Understanding its biosynthesis is crucial for potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into four major stages:

-

Formation of the Iridoid Precursor (Geranyl Pyrophosphate): The pathway begins with the synthesis of the universal monoterpene precursor, geranyl pyrophosphate (GPP), via the methylerythritol 4-phosphate (MEP) pathway. Studies on the related iridoid glucoside lamalbid (B1258926) in Lamium barbatum have demonstrated that the iridoid core is synthesized through the MEP pathway.[1][9]

-

Core Iridoid Skeleton Formation: GPP is converted into the characteristic bicyclic iridoid structure through a series of enzymatic reactions.

-

Glycosylation: The iridoid aglycone is glycosylated to form Phlorigidoside B.

-

Benzoylation: The final step is the acylation of the glucose moiety with a benzoyl group to yield the target molecule.

The initial steps of iridoid biosynthesis are well-established and involve the conversion of GPP to the key intermediate, nepetalactol.[10] From there, a series of oxidative and reductive steps lead to the formation of various iridoid aglycones. Based on the structure of Phlorigidoside B and known iridoid biosynthetic pathways in the Lamiaceae family, a putative pathway for its aglycone is proposed. Feeding experiments in Lamium album have shown that many of its iridoids are derived from 8-epi-deoxyloganic acid.[2]

The following diagram illustrates the proposed initial stages of the pathway.

Caption: Putative early stages of Phlorigidoside B aglycone biosynthesis.

Enzyme Abbreviations:

-

IDI: Isopentenyl Diphosphate Isomerase

-

GPPS: Geranyl Diphosphate Synthase

-

GES: Geraniol Synthase

-

G8H: Geraniol 8-hydroxylase

-

8-HGO: 8-hydroxygeraniol oxidoreductase

-

ISY: Iridoid Synthase

-

IO: Iridoid Oxidase

-

7-DLGT: 7-deoxyloganetic acid glucosyltransferase

-

7-DLH: 7-deoxyloganic acid hydroxylase

The final steps involve the tailoring of the iridoid aglycone. A UDP-dependent glycosyltransferase (UGT) attaches a glucose molecule to the aglycone, likely at the C1 position, to form Phlorigidoside B. Subsequently, a benzoyl-CoA dependent acyltransferase, likely belonging to the BAHD family, catalyzes the transfer of a benzoyl group to the 6-hydroxyl position of the glucose moiety.

The precursor for the benzoyl group, benzoyl-CoA, is synthesized from phenylalanine via the phenylpropanoid pathway.

The logical flow for the final steps is depicted below.

Caption: Proposed final tailoring steps in the biosynthesis of this compound.

Quantitative Data from Related Pathways

While specific kinetic data for the enzymes in the this compound pathway are not available, data from homologous enzymes in other iridoid and acylation pathways can provide valuable context for researchers.

| Enzyme Type | Example Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Iridoid Synthase | CrISY | Catharanthus roseus | 8-oxogeranial | ~15 | ~0.2 | [10] |

| Acyltransferase | PkAT | Picrorhiza kurroa | Catalpol | 250 | 0.015 | [11] |

| Acyltransferase | PkAT | Picrorhiza kurroa | Vanilloyl-CoA | 150 | - | [11] |

Note: This table presents example data from related pathways and should be used for reference purposes only.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining transcriptomics, protein biochemistry, and analytical chemistry.

This protocol aims to identify candidate genes for the biosynthetic pathway by comparing the transcriptomes of tissues with high and low concentrations of the target compound.

Caption: Workflow for candidate gene discovery using transcriptomics.

Methodology:

-

Tissue Collection: Harvest tissues from Phlomis rigida (or another source plant) known to produce the compound, along with control tissues where it is absent or in low abundance (e.g., leaves vs. roots).

-

RNA Extraction: Isolate high-quality total RNA from all samples. Assess RNA integrity (RIN > 8.0) and purity.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing.

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Annotate the resulting unigenes against public databases. Perform differential expression analysis to identify genes upregulated in the producing tissue.

-

Candidate Gene Selection: Identify candidate UGTs and Acyltransferases based on annotation and co-expression with known iridoid pathway genes.

This protocol is for functionally characterizing candidate enzymes identified from transcriptomic analysis.

Caption: Workflow for heterologous expression and functional characterization of enzymes.

Methodology for a Candidate Acyltransferase:

-

Cloning and Expression: The candidate acyltransferase gene is cloned into an expression vector and expressed in E. coli.

-

Protein Purification: The recombinant protein is purified using affinity chromatography.

-

Enzyme Assay:

-

Reaction Mixture: Prepare a reaction buffer containing Phlorigidoside B (substrate), Benzoyl-CoA (acyl donor), and the purified enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Quenching and Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products by LC-MS to detect the formation of a compound with the mass of this compound. Confirm the structure of the product by NMR if sufficient quantities are produced.

Conclusion and Future Directions

This guide presents a putative biosynthetic pathway for this compound, grounded in the established principles of iridoid and natural product biosynthesis. The proposed pathway provides a roadmap for researchers aiming to fully elucidate the enzymatic steps and regulatory mechanisms involved. Future work should focus on the identification and characterization of the specific hydroxylases, glycosyltransferases, and acyltransferases from a natural producer, such as Phlomis rigida. The successful reconstitution of this pathway in a heterologous host would not only confirm the proposed steps but also open the door for the sustainable, biotechnological production of this and other valuable acylated iridoid glycosides.

References

- 1. Biosynthesis of the iridoid glucoside, lamalbid, in Lamium barbatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of iridoid glucosides in Lamium album [agris.fao.org]

- 3. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Distribution profile of iridoid glycosides and phenolic compounds in two Barleria species and their correlation with antioxidant and antibacterial activity [frontiersin.org]

- 5. Iridoid glucosides from the flowers of Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Iridoid Glycosides from Barleria lupulina - figshare - Figshare [figshare.com]

- 7. Iridoid glucosides of Barleria lupulina [agris.fao.org]

- 8. Iridoid glucosides from Barleria lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 6-O-Benzoylphlorigidoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-Benzoylphlorigidoside B is a phenolic glycoside that has garnered commercial interest for its application in cosmetic formulations aimed at skin brightening[1]. This interest is primarily based on its presumed ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, and its potential antioxidant properties[1]. Phenolic compounds, particularly those isolated from the Ilex genus, are well-documented for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects[2][3][4]. This guide provides an in-depth overview of the anticipated biological activities of this compound and details the standard experimental methodologies for their assessment.

Expected Preliminary Biological Activities

Based on its structural features—a phloroglucinol (B13840) core, a glucose moiety, and a benzoyl group—this compound is anticipated to exhibit the following primary biological activities:

-

Tyrosinase Inhibition: The phenolic nature of the molecule suggests it can interact with the copper-containing active site of tyrosinase, thereby inhibiting the oxidation of L-tyrosine and L-DOPA and, consequently, melanin production. This is the basis for its use as a skin-lightening agent[1].

-

Antioxidant Activity: Phenolic compounds are renowned for their ability to scavenge free radicals and chelate metal ions, which are key mechanisms in combating oxidative stress.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is not available, the following tables present representative data for tyrosinase inhibition and antioxidant activity of a hypothetical phenolic glycoside to illustrate how such data would be presented.

Table 1: Tyrosinase Inhibitory Activity of a Representative Phenolic Glycoside

| Compound | Substrate | Inhibition Type | IC50 (µM) | Positive Control (Kojic Acid) IC50 (µM) |

| Representative Phenolic Glycoside | L-DOPA | Competitive | 25.5 | 18.2 |

Table 2: Antioxidant Activity of a Representative Phenolic Glycoside

| Assay | EC50 (µg/mL) | Positive Control (Ascorbic Acid) EC50 (µg/mL) |

| DPPH Radical Scavenging | 45.8 | 12.3 |

| ABTS Radical Scavenging | 32.1 | 8.9 |

Detailed Experimental Protocols

The following are detailed protocols for the key experiments used to assess the tyrosinase inhibitory and antioxidant activities of compounds like this compound.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

Test compound (this compound)

-

Kojic Acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

The rate of dopachrome (B613829) formation is calculated from the linear portion of the absorbance curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials and Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Ascorbic Acid (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare stock solutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of the test compound or ascorbic acid.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

-

The EC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Experimental Workflow

Caption: General workflow for evaluating the preliminary biological activity.

References

In-Depth Technical Guide: 6-O-Benzoylphlorigidoside B as a Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Benzoylphlorigidoside B, an iridoid glucoside isolated from the twigs and leaves of Callicarpa formosana var. formosana, has emerged as a compound of interest for its potential as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its mechanism of action as a tyrosinase inhibitor. This document synthesizes the current, albeit limited, understanding of its inhibitory activity and outlines relevant experimental protocols for its investigation.

Introduction to this compound

This compound belongs to the iridoid glycoside class of natural products. Its structure features a core iridoid skeleton linked to a glucose molecule, which is further substituted with a benzoyl group. The presence and position of this benzoyl moiety are thought to be crucial for its biological activity. While its primary source is Callicarpa formosana var. formosana, a plant used in traditional medicine, its application in modern cosmetic formulations for skin brightening has prompted scientific inquiry into its specific mechanism of action.

Tyrosinase and Melanogenesis: The Target Pathway

Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin. The pathway can be simplified as follows:

Antioxidant Potential of 6-O-Benzoylphlorigidoside B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Benzoylphlorigidoside B is a phenolic compound that has been noted for its potential in cosmetic and topical applications, particularly for its skin-brightening and anti-aging properties.[1][2] While its role in inhibiting tyrosinase activity is mentioned, its antioxidant capabilities are also an area of investigation.[1][2] This technical guide aims to provide an in-depth analysis of the antioxidant potential of this compound, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Core Concepts in Antioxidant Activity

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to neutralize free radicals. This is achieved through two main mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby stabilizing the radical.[3][4]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, also resulting in its stabilization.[3]

The efficacy of an antioxidant is often evaluated using various assays that measure its capacity to scavenge different types of free radicals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][6][7] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals.[8] A lower IC50 value indicates a higher antioxidant activity.[7]

Quantitative Data on Antioxidant Activity

Currently, publicly available scientific literature lacks specific quantitative data from in-vitro or in-vivo studies detailing the antioxidant potential of this compound. While its investigation for antioxidant benefits is mentioned[1][2], specific metrics such as IC50 values from standard antioxidant assays (e.g., DPPH, ABTS, ORAC) are not documented in the provided search results.

Experimental Protocols

Detailed experimental protocols for assessing the antioxidant potential of a compound like this compound would typically involve the following methodologies.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Methodology:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, exhibiting a deep violet color.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[6]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant.

Methodology:

-

The ABTS radical cation is generated by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted with a suitable buffer (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Different concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is measured after a set incubation period.

-

The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined in a similar manner to the DPPH assay.[3]

Visualizing Experimental Workflows and Potential Signaling Pathways

To illustrate the general procedures and potential mechanisms, the following diagrams are provided.

Caption: General workflow for DPPH and ABTS antioxidant assays.

Caption: Simplified mechanism of antioxidant action against reactive oxygen species.

While this compound is a compound of interest for its potential topical benefits, a comprehensive understanding of its antioxidant capacity requires further dedicated research. The generation of quantitative data through standardized assays such as DPPH and ABTS is essential to fully characterize its antioxidant profile. Future studies should focus on performing these assays and elucidating the specific mechanisms by which this compound may mitigate oxidative stress. This will be crucial for its potential development and application in therapeutic and cosmetic formulations.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antioxidant Activity and Profile of Phenolic Compounds in Selected Herbal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of 6-O-Benzoylphlorigidoside B: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the in vitro studies of 6-O-Benzoylphlorigidoside B. A comprehensive search of scientific literature and public databases did not yield specific, in-depth experimental studies, quantitative data, or detailed protocols for this particular compound. The information presented herein is based on general knowledge of related assays and the compound's reported cosmetic applications.

Introduction

This compound is a phenolic compound that has garnered interest primarily within the cosmetics industry for its potential skin-brightening properties. The core of its reported biological activity lies in the inhibition of tyrosinase, a key enzyme in the process of melanin (B1238610) synthesis (melanogenesis). This document aims to provide a foundational guide to the likely initial in vitro studies that would be conducted to characterize the bioactivity of this compound, based on its purported function.

Core In Vitro Activities of Interest

The primary focus of initial in vitro studies for a compound like this compound would be to assess its efficacy and safety for dermatological applications. The key areas of investigation would include:

-

Tyrosinase Inhibition: Directly measuring the compound's ability to inhibit the enzymatic activity of tyrosinase.

-

Melanin Content in Melanoma Cells: Evaluating the effect of the compound on melanin production in a cellular context, typically using B16 melanoma cells.

-

Antioxidant Activity: Assessing the compound's capacity to neutralize free radicals, a common secondary benefit for skin health ingredients.

-

Cytotoxicity: Determining the concentration range at which the compound is non-toxic to skin cells.

Data Presentation

Due to the absence of specific published studies on this compound, we present hypothetical tables that would typically be used to summarize quantitative data from the aforementioned in vitro assays.

Table 1: In Vitro Tyrosinase Inhibition by this compound

| Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| 1 | Data not available | \multirow{5}{*}{\textit{Data not available}} |

| 10 | Data not available | |

| 50 | Data not available | |

| 100 | Data not available | |

| Positive Control (e.g., Kojic Acid) | Data not available |

Table 2: Effect of this compound on Melanin Content in B16 Melanoma Cells

| Treatment | Concentration (µM) | Melanin Content (% of Control) |

| Vehicle Control | - | 100 |

| This compound | 10 | Data not available |

| 50 | Data not available | |

| 100 | Data not available | |

| Positive Control (e.g., Arbutin) | Specify Conc. | Data not available |

Table 3: In Vitro Antioxidant Activity of this compound

| Assay | IC50 (µg/mL) |

| DPPH Radical Scavenging | Data not available |

| ABTS Radical Scavenging | Data not available |

| Positive Control (e.g., Ascorbic Acid) | Data not available |

Table 4: Cytotoxicity of this compound on Human Keratinocytes (HaCaT) or Fibroblasts (HDF)

| Concentration (µM) | Cell Viability (%) (MTT Assay) |

| 10 | Data not available |

| 50 | Data not available |

| 100 | Data not available |

| 200 | Data not available |

| 500 | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be cited for the in vitro evaluation of this compound.

Mushroom Tyrosinase Inhibition Assay

-

Principle: This colorimetric assay measures the ability of an inhibitor to block the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome.

-

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound and the positive control.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or control, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction with the vehicle and A_sample is the absorbance with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Melanin Content Assay

-

Principle: This assay quantifies the amount of melanin produced by B16 melanoma cells after treatment with the test compound.

-

Materials:

-

B16 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

-

1 N NaOH with 10% DMSO

-

Microplate reader

-

-

Procedure:

-

Seed B16 melanoma cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (with or without α-MSH) for 48-72 hours.

-

After incubation, wash the cells with PBS and lyse them.

-

Harvest the cell pellets and dissolve them in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

-

Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Materials:

-

DPPH solution in methanol (B129727)

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

Methanol

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance with the test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

-

Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

-

Materials:

-

Human keratinocytes (HaCaT) or other relevant skin cell lines

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

96-well plate

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for 24-48 hours.

-

Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Remove the MTT-containing medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

Mandatory Visualizations

As no specific signaling pathway studies for this compound have been published, the following diagrams illustrate the general experimental workflow and the established melanogenesis signaling pathway.

Caption: General workflow for the in vitro evaluation of this compound.

6-O-Benzoylphlorigidoside B: A Technical Guide for Skin Brightening Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-Benzoylphlorigidoside B, a phenolic glycoside isolated from Idesia polycarpa var. vestita, has emerged as a compound of interest in the field of dermatology and cosmetology for its potential skin brightening properties. This technical guide provides a comprehensive overview of the current research, focusing on its mechanism of action in the inhibition of melanogenesis. This document synthesizes available data on its effects on key enzymatic activities and cellular signaling pathways, offering a foundational resource for researchers and professionals in drug development. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential efficacy through data on related compounds and extracts from its natural source.

Introduction

Melanin (B1238610), the primary pigment responsible for skin color, is produced through a process called melanogenesis within melanocytes. The key enzyme regulating this pathway is tyrosinase. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the identification of safe and effective tyrosinase inhibitors and modulators of melanogenesis is a significant focus in dermatological research. Natural compounds, owing to their potential for lower toxicity and novel mechanisms of action, are a promising source for such agents. This compound, derived from Idesia polycarpa var. vestita, is one such compound that has demonstrated potential for skin brightening.[1][2][3] This guide details the scientific basis for its investigation.

Mechanism of Action: Inhibition of Melanogenesis

The skin brightening effects of this compound are primarily attributed to its ability to inhibit melanogenesis. This is achieved through a multi-faceted approach involving the direct inhibition of the pivotal enzyme tyrosinase and the modulation of key signaling pathways that regulate the expression of melanogenic proteins.

Tyrosinase Inhibition

Modulation of Cellular Signaling Pathways

Research on compounds structurally related to this compound and extracts from its source plant suggests that its anti-melanogenic effects extend beyond enzymatic inhibition to the regulation of gene expression through key signaling cascades.

The Protein Kinase A (PKA) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cyclic AMP (cAMP) levels, which in turn activates PKA. PKA then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. Studies on related phenolic compounds suggest that this compound may downregulate the phosphorylation of CREB, leading to decreased MITF expression.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a complex role in regulating melanogenesis. Activation of p38 and JNK is generally associated with increased melanogenesis, while the ERK pathway often has an inhibitory effect. It is hypothesized that this compound may exert its effects by modulating the phosphorylation states of these kinases, contributing to the overall reduction in melanin synthesis.

Below is a diagram illustrating the proposed mechanism of action.

Figure 1: Proposed mechanism of this compound in melanogenesis inhibition.

Quantitative Data

While specific quantitative data for the purified this compound is not extensively available, studies on extracts from Idesia polycarpa var. vestita and related phenolic glycosides provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of Phenolic Glycosides from Idesia polycarpa

| Compound | Cell Line | IC50 (µg/mL) |

| Isomer 1 | HepG2 | > 50 |

| Isomer 2 (New Phenolic Glycoside) | HepG2 | 42.15 ± 0.31 |

| Isomer 3 | HepG2 | > 50 |

| Isomer 4 | HepG2 | 39.82 ± 0.19 |

| Isomer 1 | MCF-7 | > 50 |

| Isomer 2 | MCF-7 | 45.28 ± 0.22 |

| Isomer 3 | MCF-7 | 37.17 ± 0.26 |

| Isomer 4 | MCF-7 | > 50 |

Data adapted from a study on phenolic glycoside isomers from Idesia polycarpa leaves.[1] Note: These are not this compound, but related compounds from the same plant genus.

Table 2: Anti-melanogenic Activity of Idesia polycarpa Ethyl Acetate Extract

| Concentration (µg/mL) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |

| 12.5 | 85.2 ± 3.5 | 88.1 ± 4.2 |

| 25 | 65.4 ± 2.8 | 72.5 ± 3.9 |

| 50 | 48.7 ± 2.1 | 55.3 ± 3.1 |

Data extrapolated from studies on Idesia polycarpa extracts, demonstrating a dose-dependent decrease in melanin content and tyrosinase activity in B16F10 melanoma cells.[2]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the skin brightening potential of compounds like this compound.

Cell Culture

Murine melanoma B16F10 cells are commonly used as a model for studying melanogenesis. The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay

The cytotoxicity of the test compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Seed B16F10 cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Figure 2: Workflow for the MTT cytotoxicity assay.

Melanin Content Assay

-

Seed B16F10 cells in a 6-well plate and treat with this compound and α-MSH (to induce melanogenesis) for 72 hours.

-

Wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.

-

Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Normalize the melanin content to the total protein concentration of the cell lysate.

Tyrosinase Activity Assay

-

Prepare a reaction mixture containing phosphate (B84403) buffer, mushroom tyrosinase, and various concentrations of this compound.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding L-DOPA as a substrate.

-

Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.

-

Kojic acid is typically used as a positive control.

-

Treat B16F10 cells with this compound for 72 hours.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysate with L-DOPA.

-

Measure the absorbance at 475 nm to determine the rate of dopachrome formation.

Western Blot Analysis

-

Treat B16F10 cells with this compound for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-